2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride
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Overview
Description
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows thiazoles to interact with various biological targets, potentially influencing a range of biochemical pathways.
In terms of pharmacokinetics, factors such as solubility, stability, and the presence of functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of thiazole-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloro-4-methylthiazole with ethylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
Scientific Research Applications
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylthiazol-5-yl)ethanamine: Similar structure but lacks the chlorine atom.
2-(5-Chlorothiazol-4-yl)ethanamine: Similar structure but lacks the methyl group.
2-(4-Methylthiazol-2-yl)ethanamine: Similar structure but lacks the chlorine atom at the 5-position
Uniqueness
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is unique due to the presence of both chlorine and methyl groups on the thiazole ring. This combination can enhance its biological activity and binding affinity to specific targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-4-6(7)10-5(9-4)2-3-8;/h2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFEKQCDTVFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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